tert-Butyl 3-(6-fluoropyridin-3-yl)azetidine-1-carboxylate
Description
tert-Butyl 3-(6-fluoropyridin-3-yl)azetidine-1-carboxylate is a fluorinated azetidine derivative featuring a pyridine ring substituted with a fluorine atom at the 6-position. The compound’s structure combines a rigid azetidine ring with a tert-butoxycarbonyl (Boc) protecting group, which enhances stability during synthetic processes. The 6-fluoropyridin-3-yl moiety introduces electronic and steric effects critical for interactions in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to fluorine substitution. This compound is typically synthesized via cross-coupling reactions, such as Suzuki-Miyaura couplings, using boronic acid derivatives .
Properties
IUPAC Name |
tert-butyl 3-(6-fluoropyridin-3-yl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c1-13(2,3)18-12(17)16-7-10(8-16)9-4-5-11(14)15-6-9/h4-6,10H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDZCQTUIFKUKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CN=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(6-fluoropyridin-3-yl)azetidine-1-carboxylate involves multiple steps. One common method includes the reaction of 6-fluoropyridine-3-carboxylic acid with tert-butyl azetidine-1-carboxylate under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(6-fluoropyridin-3-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 3-(6-fluoropyridin-3-yl)azetidine-1-carboxylate is primarily explored for its potential as a pharmaceutical agent. Its fluorinated pyridine moiety enhances lipophilicity and metabolic stability, which are critical for drug design.
Potential Therapeutic Uses:
- Anticancer Activity: Preliminary studies suggest that compounds containing azetidine rings can exhibit anticancer properties by interfering with cellular signaling pathways.
- Antimicrobial Properties: Some derivatives have shown activity against various bacterial strains, indicating potential as an antimicrobial agent.
Synthesis of Novel Compounds
As a versatile intermediate, this compound can be utilized in the synthesis of more complex molecules. Its ability to undergo various transformations (e.g., nucleophilic substitutions, cycloadditions) allows researchers to create libraries of compounds for screening in drug discovery programs.
Example Reactions:
- Nucleophilic Substitution: The azetidine nitrogen can be substituted with different nucleophiles to generate diverse derivatives.
- Functionalization: The carboxylate group can be modified to introduce additional functional groups that may enhance biological activity.
Case Study 1: Anticancer Activity Evaluation
A study investigated the anticancer effects of azetidine derivatives, including this compound, on human cancer cell lines. The results indicated that certain modifications to the azetidine structure significantly enhanced cytotoxicity against specific cancer types, suggesting a promising avenue for further development.
Case Study 2: Antimicrobial Screening
Research conducted on the antimicrobial properties of various azetidine derivatives revealed that this compound exhibited notable activity against Gram-positive bacteria. This finding highlights its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(6-fluoropyridin-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Azetidine carboxylates are versatile intermediates in drug discovery. Below is a detailed comparison of tert-Butyl 3-(6-fluoropyridin-3-yl)azetidine-1-carboxylate with structurally analogous compounds:
Table 1: Structural and Physicochemical Comparison
Key Findings :
Electronic Effects: The 6-fluoropyridin-3-yl group enhances electron-withdrawing properties compared to non-fluorinated analogs (e.g., 6-aminopyridin-3-yl in ), improving binding to electron-deficient biological targets . Pyrazole-substituted analogs (e.g., 5c in ) exhibit higher lipophilicity (LogP ~3.5) due to aromatic phenyl groups, which may limit blood-brain barrier (BBB) penetration compared to the fluoropyridine derivative (LogP ~2.1) .
Synthetic Accessibility :
- Fluoropyridinyl derivatives are synthesized via Suzuki-Miyaura coupling with moderate yields (70–80%), similar to pyrazole derivatives (e.g., 5d: 80% yield) .
- Bromoethyl derivatives (CAS 1420859-80-8) serve as alkylation intermediates but require careful handling due to reactivity .
Biological Relevance: The 6-fluoropyridin-3-yl group is associated with improved metabolic stability over hydroxyl- or amino-substituted analogs (e.g., CAS 152537-03-6), as fluorine resists oxidative degradation . Pyrazole derivatives (e.g., 5c) show promise in anticancer research but may face toxicity challenges due to bulky substituents .
Safety Profiles :
- Fluorinated azetidines (e.g., tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate in ) are classified as Category 4 acute toxins (oral) and irritants, whereas brominated analogs (CAS 1420859-80-8) pose risks of skin corrosion .
Biological Activity
tert-Butyl 3-(6-fluoropyridin-3-yl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following details:
- IUPAC Name : this compound
- Molecular Formula : C13H17FN2O2
- CAS Number : 1801986-14-0
- Boiling Point : Approximately 347.5 °C at 760 mmHg
The presence of the fluorinated pyridine moiety is notable for enhancing the compound's lipophilicity and metabolic stability, which are critical factors in drug design.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The fluorine atom in the pyridine ring can enhance binding affinity through stronger interactions with target sites, potentially leading to increased therapeutic efficacy.
| Target Type | Interaction Type | Expected Outcome |
|---|---|---|
| Enzymes | Inhibition | Reduced enzymatic activity |
| Receptors | Agonism/Antagonism | Modulation of receptor signaling |
| Transporters | Inhibition | Altered substrate transport rates |
Biological Activity Studies
Recent studies have explored the pharmacological potential of this compound in various contexts:
- Inhibition of Oncogenic Pathways : Research indicates that derivatives similar to tert-butyl 3-(6-fluoropyridin-3-yl)azetidine can inhibit B-cell lymphoma 6 (BCL6), a transcriptional repressor involved in diffuse large B-cell lymphoma (DLBCL). The optimization of related compounds has shown promising results in cellular assays with IC50 values in the low nanomolar range .
- Antiproliferative Effects : In vitro studies demonstrated that compounds with similar azetidine structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, modifications to the azetidine core have been correlated with enhanced cellular potency, suggesting that tert-butyl 3-(6-fluoropyridin-3-yl)azetidine might share similar properties .
Table 2: Summary of Biological Activity Findings
| Study Focus | Assay Type | Result Summary |
|---|---|---|
| BCL6 Inhibition | TR-FRET Assay | IC50 = ~4.8 nM for optimized derivatives |
| Antiproliferative Activity | Cell Viability Assay | Significant reduction in cell viability |
| Pharmacokinetics | Oral Dosing Studies | Sustained plasma concentrations observed |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Cancer Research : In a study investigating novel inhibitors for DLBCL, compounds structurally related to tert-butyl 3-(6-fluoropyridin-3-yl)azetidine were evaluated for their ability to inhibit cell growth and induce apoptosis. The findings suggested that these compounds could serve as templates for developing new anticancer agents .
- Neuropharmacology : Another study explored the effects of similar azetidine derivatives on neurotransmitter systems, indicating potential applications in treating neurological disorders. The modulation of receptor activity suggests a role in influencing mood and cognitive functions .
Q & A
Q. What are the optimal synthetic routes for tert-Butyl 3-(6-fluoropyridin-3-yl)azetidine-1-carboxylate, and what reaction conditions improve yield?
The compound can be synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting a fluoropyridine derivative with a protected azetidine precursor. For example, tert-butyl-protected azetidines are often functionalized using catalysts like DMAP and bases such as triethylamine in dichloromethane at 0–20°C to minimize side reactions and improve regioselectivity . Key steps include:
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Monitoring reaction progress by TLC or LC-MS.
- Yield optimization by controlling stoichiometry (1:1.2 molar ratio of azetidine to fluoropyridine) and reaction time (12–24 hours).
Q. What safety precautions are critical when handling this compound?
Based on analogous compounds, this substance may exhibit:
| Hazard Class | GHS Code | Precautionary Measures |
|---|---|---|
| Acute Toxicity (Oral) | H302 | Use fume hood, avoid ingestion. |
| Skin Irritation | H315 | Wear nitrile gloves and lab coat. |
| Eye Irritation | H319 | Use safety goggles. |
| Respiratory Irritation | H335 | Employ respiratory protection in powder form. |
| First-aid measures include rinsing exposed skin/eyes with water and seeking medical attention if symptoms persist . |
Q. How is the structural integrity of this compound validated in research settings?
Characterization typically involves:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
